molecular formula C22H26N2O2S B3556365 4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE

4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE

Cat. No.: B3556365
M. Wt: 382.5 g/mol
InChI Key: ZDKNCKHAIBBTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a cycloheptathiophene core, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the cycloheptathiophene core, followed by the introduction of the pyrrolidine ring and the benzamide group. Common synthetic routes include:

    Cyclization Reactions: Formation of the cycloheptathiophene core through cyclization of appropriate precursors.

    Amide Bond Formation: Coupling of the pyrrolidine ring with the cycloheptathiophene core via amide bond formation.

    Functional Group Modifications: Introduction of the benzamide group through various functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound for the development of new drugs.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

    Pyrrolidine Derivatives: Molecules featuring the pyrrolidine ring, widely used in medicinal chemistry.

    Benzamide Derivatives: Compounds with the benzamide moiety, known for their therapeutic potential.

Uniqueness

4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-N-[3-(pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-15-9-11-16(12-10-15)20(25)23-21-19(22(26)24-13-5-6-14-24)17-7-3-2-4-8-18(17)27-21/h9-12H,2-8,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKNCKHAIBBTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 4
4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE

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